1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-
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Overview
Description
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a complex heterocyclic compound It features a unique combination of a fluorophenyl group, an oxadiazole ring, and a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Construction of the Pyrazolopyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors, such as hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antiviral, and anticancer agent
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrazolopyridine core contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and antiviral properties.
Pyrazolopyridine Derivatives: Compounds with a pyrazolopyridine core are also studied for their medicinal properties, including anticancer and anti-inflammatory activities.
Uniqueness
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its combination of structural features, which confer a distinct set of biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Properties
CAS No. |
1306738-61-3 |
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Molecular Formula |
C15H14FN5O |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14FN5O/c1-21-12-5-6-17-8-11(12)13(19-21)15-18-14(20-22-15)9-3-2-4-10(16)7-9/h2-4,7,17H,5-6,8H2,1H3 |
InChI Key |
ASHQTMDKHSFECF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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